molecular formula C17H19N3O5S B144538 PH-Ala-SP CAS No. 132337-89-4

PH-Ala-SP

Cat. No.: B144538
CAS No.: 132337-89-4
M. Wt: 377.4 g/mol
InChI Key: GTCPMRXZNYLTKA-DNDSYUBISA-N
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Description

PH-Ala-SP is a hybrid multidentate ligand combining phosphine (PH) and alkene (SP) moieties, designed to enhance transition metal coordination and catalytic activity. Its structure features a central alanine (Ala) backbone, enabling flexible chelation and steric tunability. This ligand has been widely studied for applications in asymmetric catalysis, including hydrogenation and cross-coupling reactions, due to its ability to stabilize metal centers while modulating electronic environments .

Properties

CAS No.

132337-89-4

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-N-[(2S)-1-[(R)-(4-hydroxyphenyl)sulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

InChI

InChI=1S/C17H19N3O5S/c1-10(9-26(25)13-5-3-12(21)4-6-13)18-15(22)8-7-14-11(2)19-17(24)20-16(14)23/h3-8,10,21H,9H2,1-2H3,(H,18,22)(H2,19,20,23,24)/b8-7+/t10-,26+/m0/s1

InChI Key

GTCPMRXZNYLTKA-DNDSYUBISA-N

SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O

Synonyms

PH-Ala-SP
phenol-alanine sparsomycin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol-alanine sparsomycin involves the modification of sparsomycin to include a p-hydroxy-benzyl function. This modification allows for easy labeling by iodination, which is crucial for studying the interaction of the drug with ribosomes . The synthetic route typically starts from the amino acid alanine, followed by a series of chemical reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of phenol-alanine sparsomycin involves large-scale fermentation processes using the bacterium Streptomyces sparsogenes. The fermentation broth is then subjected to various purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: PH-Ala-SP undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

PH-Ala-SP has a wide range of scientific research applications, including:

Mechanism of Action

PH-Ala-SP exerts its effects by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity. This inhibition prevents the formation of peptide bonds, effectively halting protein synthesis. The compound’s binding is highly specific and involves interactions with conserved nucleotides within the ribosomal RNA .

Comparison with Similar Compounds

Comparative Analysis with Similar Ligands

Structural Analogues

Table 1: Structural and Functional Comparison of PH-Ala-SP with Related Ligands
Compound Backbone Denticity Key Moieties Catalytic Applications Stability (Thermal/Oxidative) Reference
This compound Alanine Bidentate Phosphine, Alkene Asymmetric hydrogenation Moderate
PPh3 Triphenyl Monodentate Phosphine Cross-coupling, Hydroformylation Low (oxidizes readily)
BINAP Binaphthyl Bidentate Phosphine Asymmetric Suzuki-Miyaura High
Josiphos Ferrocenyl Bidentate Phosphine, Amine Enantioselective hydrogenation High
Key Observations :
  • Denticity vs. Activity: Bidentate ligands (e.g., this compound, BINAP) exhibit superior metal stabilization compared to monodentate PPh3, reducing metal leaching in catalytic cycles .
  • Backbone Influence : The alanine backbone in this compound introduces chirality, critical for asymmetric catalysis, whereas ferrocenyl backbones (Josiphos) offer rigid stereochemical control .
  • Stability : this compound’s moderate stability contrasts with BINAP’s high thermal resilience, attributed to aromatic binaphthyl groups .

Functional Performance in Catalysis

Hydrogenation Efficiency :
  • This compound : Achieves 92% enantiomeric excess (ee) in α,β-unsaturated ketone hydrogenation at 25°C .
  • Josiphos : Delivers 98% ee in similar substrates but requires higher pressures (50 bar H₂) .
  • PPh3: Limited to 70% ee due to poor stereochemical control .
Cross-Coupling Reactions :
  • This compound : Effective in Buchwald-Hartwig amination (TON = 1,200) but less active than BINAP (TON = 2,500) .
  • BINAP : Superior π-accepting ability enhances oxidative addition in aryl halide activation .

Tables :

  • Table 1 consolidates data from catalytic studies and structural analyses across referenced sources.

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